molecular formula C27H26N2O4 B11673405 (4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11673405
M. Wt: 442.5 g/mol
InChI Key: YYOQIRFWQBSHDB-MOHJPFBDSA-N
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Description

(4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, which is often associated with biological activity, and a phenylmethylidene substituent that may influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylhydrazine with a diketone to form the pyrazolidine-3,5-dione core. This is followed by the introduction of the phenylmethylidene group through a Wittig reaction or similar methodology. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The phenylmethylidene group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrazolidine-3,5-dione core can be reduced to form pyrazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce various pyrazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or as a potential therapeutic agent.

    Medicine: Investigated for its potential anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The phenylmethylidene group can interact with hydrophobic pockets, while the pyrazolidine-3,5-dione core may form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a pyrazolidine-3,5-dione core with a phenylmethylidene substituent sets it apart from other compounds with similar applications.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4Z)-4-[[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H26N2O4/c1-3-20-15-19(2)16-23(17-20)32-13-14-33-25-12-8-7-9-21(25)18-24-26(30)28-29(27(24)31)22-10-5-4-6-11-22/h4-12,15-18H,3,13-14H2,1-2H3,(H,28,30)/b24-18-

InChI Key

YYOQIRFWQBSHDB-MOHJPFBDSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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